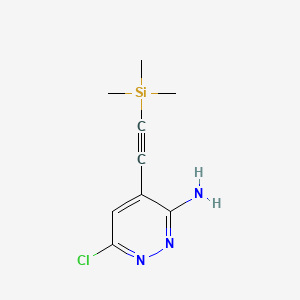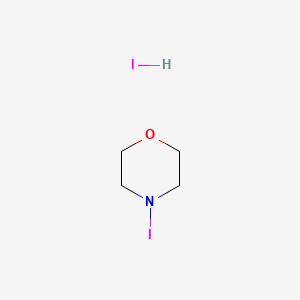
N-ヨードモルホリンヒドリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Iodomorpholine hydriodide is a chemical compound with the molecular formula C4H9I2NO. It is known for its role as an iodinating reagent, which means it is used to introduce iodine atoms into other molecules. This compound is also referred to as N-Iodomorpholinium iodide or Morpholine-iodide adduct .
科学的研究の応用
N-Iodomorpholine hydriodide has several applications in scientific research, including:
作用機序
Target of Action
N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .
Mode of Action
The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .
Biochemical Pathways
The specific biochemical pathways affected by N-Iodomorpholine hydriodide depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .
Result of Action
The molecular and cellular effects of N-Iodomorpholine hydriodide’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of N-Iodomorpholine hydriodide can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .
生化学分析
Biochemical Properties
N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide
Molecular Mechanism
N-Iodomorpholine Hydriodide exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
N-Iodomorpholine hydriodide can be synthesized through the reaction of morpholine with iodine. The reaction typically involves mixing morpholine with iodine in an appropriate solvent under controlled conditions. The resulting product is then purified to obtain N-Iodomorpholine hydriodide in solid form. The compound has a melting point of 92-96°C and should be stored at temperatures between 2-8°C .
化学反応の分析
N-Iodomorpholine hydriodide primarily undergoes iodination reactions, where it introduces iodine atoms into other molecules. Some common reactions include:
Iodination of (4-ethynylphenyl)diphenylphosphine oxide: This reaction yields (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules.
Synthesis of silver bis(pyrazolyl)-methane complex-based supramolecular architectures: This reaction involves the formation of complex structures using silver and pyrazolyl-methane.
Synthesis of iodo-1,4-naphthoquinones: These compounds are used to prepare biologically significant 3-aryl-1,4-naphthoquinones.
類似化合物との比較
N-Iodomorpholine hydriodide can be compared with other iodinating reagents, such as:
N-Iodosuccinimide: Another iodinating reagent used in organic synthesis.
Iodine monochloride: A reagent used for iodination reactions.
Iodine: The simplest form of iodine used in various iodination reactions.
N-Iodomorpholine hydriodide is unique due to its specific structure and the ability to form stable adducts with morpholine, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
4-iodomorpholine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIUCVTBFWRCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1I.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678979 |
Source


|
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120972-13-6 |
Source


|
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodomorpholine hydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)
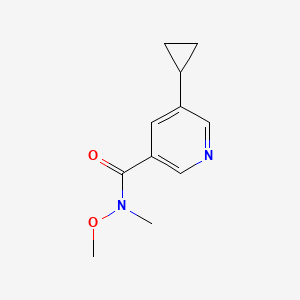

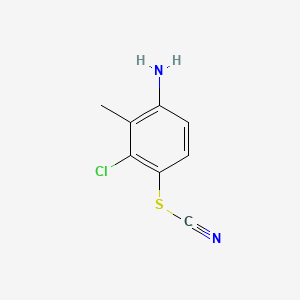
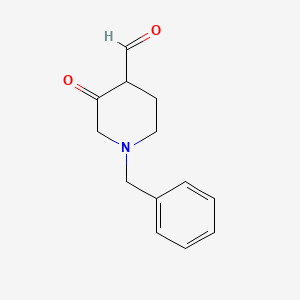
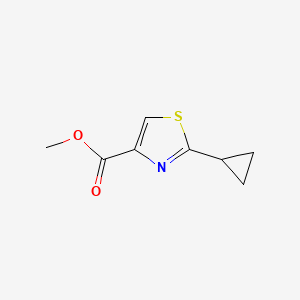
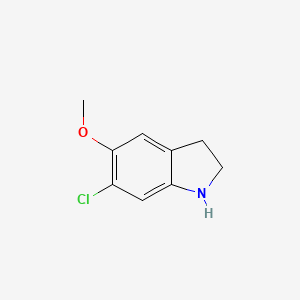
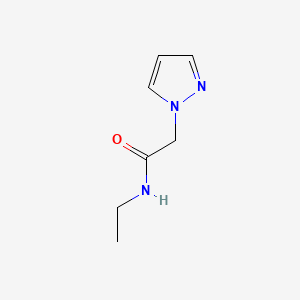

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)
